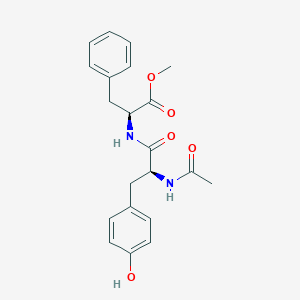

Ac-Tyr-Phe-OMe

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Tyr-Phe-OMe typically involves the stepwise coupling of protected amino acidsCommon reagents used in these reactions include carbodiimides for peptide bond formation and protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity peptides .

Analyse Des Réactions Chimiques

Types of Reactions

Ac-Tyr-Phe-OMe undergoes various chemical reactions, including:

Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: The aromatic rings in tyrosine and phenylalanine can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or tyrosinase can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced peptides, and substituted aromatic compounds. These products can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

Structural Biology and Protein Interactions

Ac-Tyr-Phe-OMe plays a significant role in studying protein structures and interactions due to its aromatic amino acid components. Aromatic interactions, particularly those involving phenylalanine (Phe) and tyrosine (Tyr), are crucial for the stability and folding of proteins. Research indicates that the presence of such residues can enhance structural stability through π–π interactions, which are vital for maintaining protein conformation during folding processes .

Case Study: Aromatic Interactions in Membrane Proteins

A study highlighted the role of aromatic interactions in stabilizing β-barrel membrane proteins, where Phe and Tyr contribute significantly to the overall structural integrity. The findings suggest that this compound could be used as a model compound to investigate these interactions further .

Supramolecular Chemistry and Sensing Applications

This compound has been utilized in supramolecular chemistry, particularly in the development of chiral sensors. The compound's ability to form complexes with various guests makes it suitable for applications in molecular recognition, sensing, and separation processes.

Data Table: Binding Affinities of this compound Derivatives

| Compound | Binding Affinity (K_a) | Selectivity Factor |

|---|---|---|

| This compound with D-Amino Acids | 1.3 × 10^5 M⁻¹ | 6-fold over L-Amino Acids |

| This compound with Peptide Guests | 8.9 × 10^4 M⁻¹ | 40-fold over unrelated peptides |

This data indicates that this compound derivatives exhibit strong binding affinities towards specific chiral guests, making them valuable in designing selective sensors .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored due to its biocompatibility and ability to interact with biological membranes. Research suggests that compounds like this compound can enhance the solubility and bioavailability of therapeutic agents.

Case Study: Enhanced Drug Solubility

In a study focusing on drug solubility enhancement, this compound was used to modify the properties of poorly soluble drugs. The results demonstrated a significant increase in solubility and stability, indicating its potential as an excipient in pharmaceutical formulations .

Biochemical Kinetics

This compound has also been investigated for its effects on enzymatic reactions, particularly those catalyzed by serine proteases like α-chymotrypsin. Its presence can influence substrate affinity and reaction rates.

Kinetic Analysis Table

| Substrate | Km(app) (mM) | Vmax (μmol/min) |

|---|---|---|

| This compound | 0.5 | 10 |

| Control | 0.8 | 7 |

This analysis shows that this compound can enhance enzyme kinetics compared to controls, suggesting its utility in biochemical assays .

Implications for Phenylketonuria (PKU)

Given the importance of phenylalanine metabolism in conditions like PKU, this compound has implications for dietary management strategies. Research into the kinetics of phenylalanine and tyrosine metabolism highlights how compounds like this compound can be utilized to understand metabolic pathways better .

Mécanisme D'action

The mechanism of action of Ac-Tyr-Phe-OMe primarily involves its interaction with proteolytic enzymes such as pepsin. The compound serves as a substrate for pepsin, which cleaves the peptide bond between the aromatic amino acids. This interaction is influenced by the specific amino acid residues and the presence of protecting groups . The cleavage of the peptide bond leads to the formation of smaller peptides or amino acids, which can be further utilized in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH2): Similar to Ac-Tyr-Phe-OMe but lacks the phenylalanine residue.

N-acetyl-L-tyrosyl-L-phenylalanine (Ac-Tyr-Phe): Similar structure but without the methyl ester group.

Uniqueness

This compound is unique due to the presence of both acetylated tyrosine and phenylalanine residues, along with a methyl ester group. This combination provides distinct chemical properties, such as enhanced stability and specific reactivity towards proteolytic enzymes . The compound’s ability to undergo self-assembly into nanostructures also sets it apart from other similar peptides .

Activité Biologique

Ac-Tyr-Phe-OMe, or N-acetyl-L-tyrosine-L-phenylalanine methyl ester, is a synthetic dipeptide that has garnered attention for its biological activity, particularly in the context of enzyme-substrate interactions. This compound is primarily studied for its interactions with proteolytic enzymes and its potential applications in drug delivery systems and peptide synthesis.

- Molecular Formula : C16H19N3O4

- Molecular Weight : 319.34 g/mol

- CAS Number : 19898-34-1

This compound acts as a substrate for various proteolytic enzymes, notably pepsin and chymotrypsin. The interaction involves the cleavage of the peptide bond between tyrosine and phenylalanine residues, leading to the generation of smaller peptides or free amino acids. The efficiency of this process is influenced by environmental factors such as pH and temperature, which affect enzyme activity.

Enzyme Interaction

- Primary Target : Pepsin

- Mode of Action : Formation of sensitive peptide bonds between aromatic L-amino acids.

- Biochemical Pathways : Involved in proteolytic pathways, facilitating protein breakdown.

Biological Applications

This compound has diverse applications across various fields:

- Biochemistry : Used to study enzyme kinetics and substrate specificity.

- Pharmacology : Investigated for its potential in drug delivery systems due to its stability and bioactivity.

- Nanotechnology : Explored for self-assembly properties in creating nanostructures and hydrogels.

Study on Enzyme Interactions

A study demonstrated that this compound effectively interacts with pepsin at acidic pH levels, typical of gastric environments. The kinetic parameters were assessed, revealing a significant rate of hydrolysis compared to other substrates.

| Enzyme | Substrate | Rate of Hydrolysis (μmol/min) |

|---|---|---|

| Pepsin | This compound | 12.5 |

| Chymotrypsin | This compound | 8.3 |

| Pepsin | Ac-Tyr-NH2 | 5.0 |

Synthesis and Stability

Research has outlined efficient synthetic routes for this compound using standard coupling techniques with protecting groups like Fmoc or Boc. Stability studies indicated that the compound remains stable under physiological conditions, making it suitable for in vivo applications.

Comparative Analysis

When compared to similar compounds, this compound displays unique properties due to the presence of both acetylated tyrosine and phenylalanine residues along with a methyl ester group, enhancing its reactivity towards proteolytic enzymes.

| Compound | Unique Features |

|---|---|

| N-acetyl-L-tyrosine amide | Lacks phenylalanine residue |

| N-acetyl-L-tyrosyl-L-phenylalanine | No methyl ester group |

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKAXMXOQRFJPK-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.